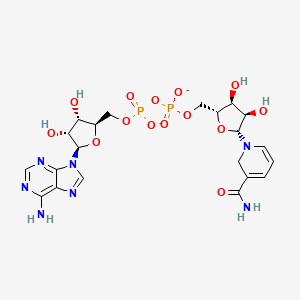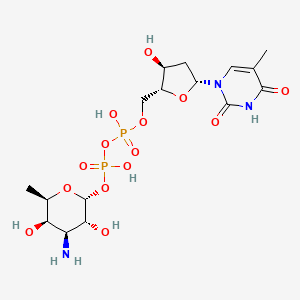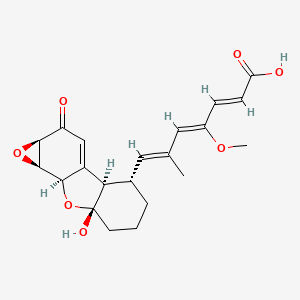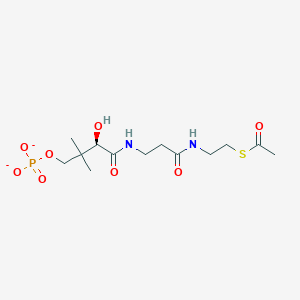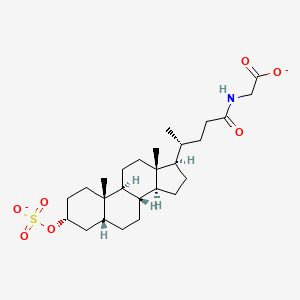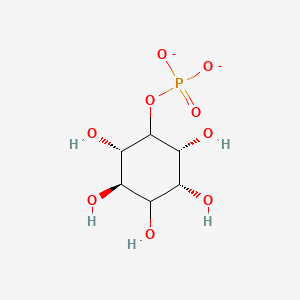
1D-myo-inositol 6-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1D-myo-inositol 6-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 1D-myo-inositol 6-phosphate. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 6-phosphate.
Wissenschaftliche Forschungsanwendungen
Role in Plant Biochemistry and Physiology
1D-myo-inositol 6-phosphate plays a multifaceted role in plant biochemistry and physiology. It's crucial for membrane trafficking, signaling, and regulating cellular metabolism. Its conversion from D-glucose-6-P is controlled by a unique enzyme, myo-inositol-1-phosphate synthase, which is key in producing all inositol-containing compounds, including phospholipids (Loewus & Murthy, 2000).
Impact on Seed Development and Phytate Content in Plants
In plants, silencing of the myo-inositol-1-phosphate synthase gene can significantly inhibit seed development and reduce phytate content. This was observed in transgenic soybean lines, indicating a strong correlation between this gene and seed development processes (Nunes et al., 2006).
Role in Myo-inositol Metabolism
Myo-inositol metabolism, involving 1D-myo-inositol 6-phosphate, is essential in various organisms, including plants, animals, fungi, and some bacteria. The enzyme 1L-myo-inositol-1-phosphate synthase, responsible for its synthesis, has been studied extensively for its role in phospholipid formation and other cellular functions (Majumder et al., 1997).
Inositol Phosphates and Cellular Functions
Myo-inositol-1,2,3,4,5,6-hexakisphosphate, a metabolic product of 1D-myo-inositol 6-phosphate, plays roles in mineral storage, energy currency, RNA export, DNA repair, and as an antioxidant in various eukaryotic cells (Raboy, 2003).
Altered Plant Morphology and Inositol Content
In transgenic potato plants, suppression of MIPS activity, linked to 1D-myo-inositol 6-phosphate, resulted in altered leaf morphology, reduced apical dominance, and decreased tuber yield. This emphasizes the importance of myo-inositol in plant physiology and development (Keller et al., 1998).
Importance in Parasite Glycoconjugates Synthesis
1D-myo-inositol 6-phosphate derivatives play a role in synthesizing glycosyl-phosphatidylinositol membrane anchors in parasites. This highlights its significance in the biosynthetic pathway of parasite glycoconjugates (Cottaz et al., 1993).
Essential Gene in Trypanosoma Brucei
The myo-inositol-1-phosphate synthase gene, involving 1D-myo-inositol 6-phosphate, is essential for Trypanosoma brucei, as it is used for the formation of phosphatidylinositol and glycosylphosphatidylinositol anchors (Martin & Smith, 2005).
Chemo-enzymatic Synthesis
1D-myo-Inositol-1-phosphate has been synthesized through chemo-enzymatic methods, indicating its potential for various biochemical applications (Laumen & Ghisalba, 1994).
Eigenschaften
Produktname |
1D-myo-inositol 6-phosphate(2-) |
|---|---|
Molekularformel |
C6H11O9P-2 |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
INAPMGSXUVUWAF-WWHKVMGRSA-L |
Isomerische SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
